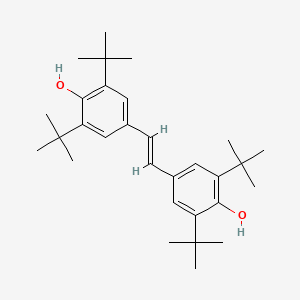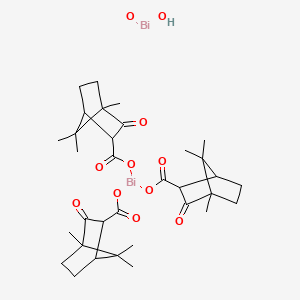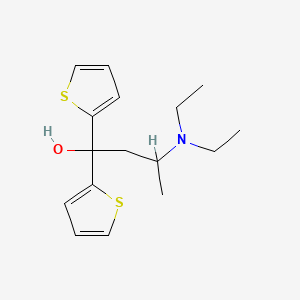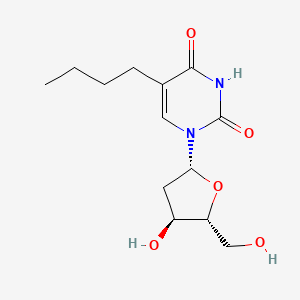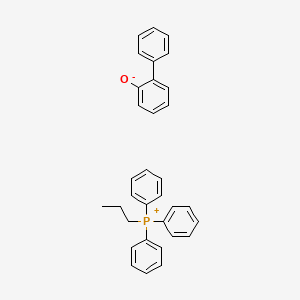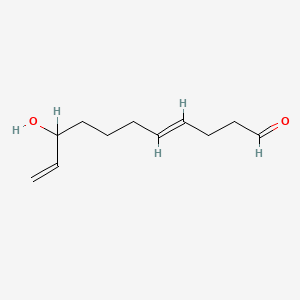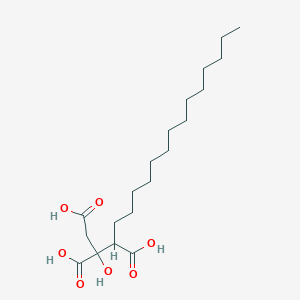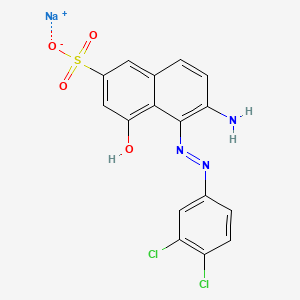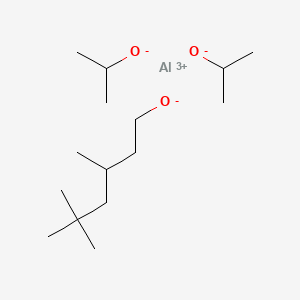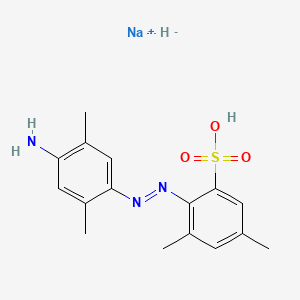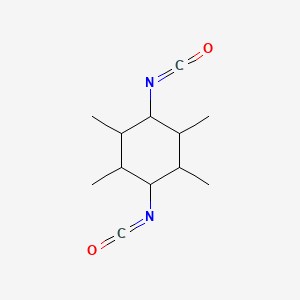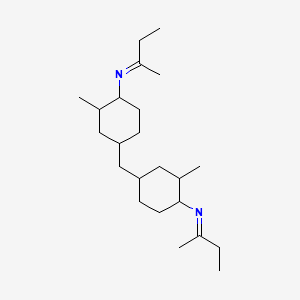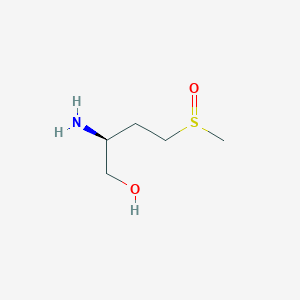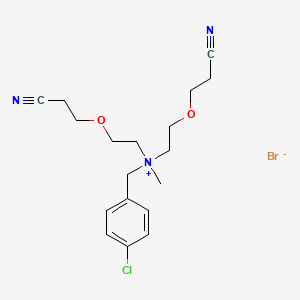
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C18H25BrClN3O2 and a molecular weight of 430.8. This compound is known for its unique structure, which includes a p-chlorobenzyl group and two 2-(2-cyanoethoxy)ethyl groups attached to a methylammonium bromide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide typically involves the reaction of p-chlorobenzyl chloride with bis(2-(2-cyanoethoxy)ethyl)methylamine in the presence of a suitable solvent and a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted products where the bromide ion is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)dimethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)ethylammonium bromide
- (p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)propylammonium bromide
Uniqueness
(p-Chlorobenzyl)bis(2-(2-cyanoethoxy)ethyl)methylammonium bromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
94276-06-9 |
|---|---|
Fórmula molecular |
C18H25BrClN3O2 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-bis[2-(2-cyanoethoxy)ethyl]-methylazanium;bromide |
InChI |
InChI=1S/C18H25ClN3O2.BrH/c1-22(10-14-23-12-2-8-20,11-15-24-13-3-9-21)16-17-4-6-18(19)7-5-17;/h4-7H,2-3,10-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
RYJQZNNFRQRMLE-UHFFFAOYSA-M |
SMILES canónico |
C[N+](CCOCCC#N)(CCOCCC#N)CC1=CC=C(C=C1)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


